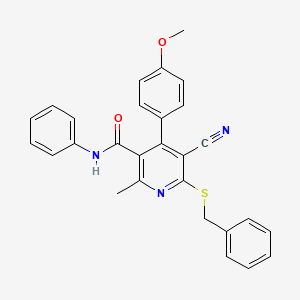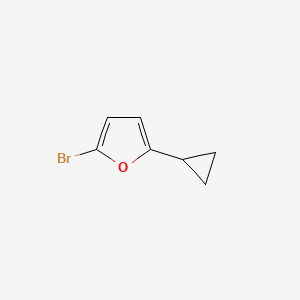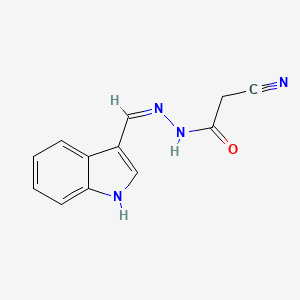![molecular formula C19H22N6O2 B11712482 7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)
7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales. Este compuesto es de interés en los campos de la química orgánica y la química medicinal debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida y los reactivos se eligen en función de los grupos funcionales deseados y la estructura general del compuesto. Las rutas sintéticas comunes pueden incluir:
Reacciones de condensación: Combinar moléculas más pequeñas para formar el compuesto más grande deseado.
Formación de hidrazona: Reaccionar derivados de hidracina con aldehídos o cetonas para formar hidrazonas.
Reacciones de ciclación: Formar el sistema de anillo de purina mediante reacciones intramoleculares.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría optimizar la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto puede incluir:
Química de flujo: Utilizar reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.
Catálisis: Emplear catalizadores para mejorar las velocidades de reacción y la selectividad.
Técnicas de purificación: Utilizar cromatografía y cristalización para obtener un producto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de dobles enlaces u otros grupos reducibles.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como halógenos o nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Investigar su potencial como agente terapéutico para diversas enfermedades.
Estudios biológicos: Estudiar sus interacciones con moléculas y vías biológicas.
Aplicaciones industriales: Explorar su uso en la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de 7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición enzimática: Unirse e inhibir la actividad de enzimas específicas.
Modulación de receptores: Interactuar con receptores celulares para modular su actividad.
Transducción de señales: Afectar las vías de señalización intracelular para alterar las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona: Un compuesto estrechamente relacionado con estructura y propiedades similares.
Otros derivados de purina: Compuestos con sistemas de anillos de purina similares pero con diferentes sustituyentes.
Singularidad
La singularidad de 7-Butil-3-metil-8-[(2E)-2-[(2E)-3-fenilprop-2-EN-1-ilideno]hidrazin-1-IL]-2,3,6,7-tetrahidro-1H-purina-2,6-diona radica en su combinación específica de grupos funcionales y sus potenciales actividades biológicas, que pueden diferir de otros compuestos similares.
Propiedades
Fórmula molecular |
C19H22N6O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
7-butyl-3-methyl-8-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C19H22N6O2/c1-3-4-13-25-15-16(24(2)19(27)22-17(15)26)21-18(25)23-20-12-8-11-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H,22,26,27)/b11-8+,20-12+ |
Clave InChI |
LHZKIAGLTAALJA-JOESBUEISA-N |
SMILES isomérico |
CCCCN1C2=C(N=C1N/N=C/C=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
SMILES canónico |
CCCCN1C2=C(N=C1NN=CC=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)

![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)


![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)



